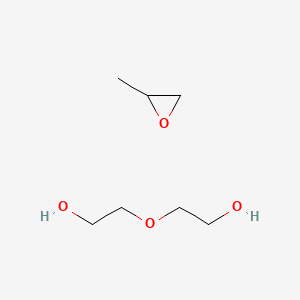

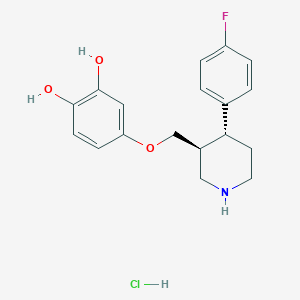

![molecular formula C10H22N2O2 B593148 叔丁基 N-[2-甲基-1-(甲基氨基)丙烷-2-基]氨基甲酸酯 CAS No. 134597-95-8](/img/structure/B593148.png)

叔丁基 N-[2-甲基-1-(甲基氨基)丙烷-2-基]氨基甲酸酯

货号 B593148

CAS 编号:

134597-95-8

分子量: 202.298

InChI 键: COTDAKYPMOOOKG-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

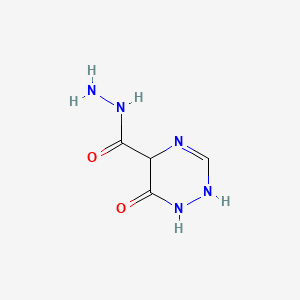

“tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate” is a chemical compound with the CAS Number: 134597-95-8 . It has a molecular weight of 202.3 . The IUPAC name for this compound is "tert-butyl 1,1-dimethyl-2-(methylamino)ethylcarbamate" .

Molecular Structure Analysis

The InChI code for this compound is "1S/C10H22N2O2/c1-9(2,3)14-8(13)12-10(4,5)7-11-6/h11H,7H2,1-6H3,(H,12,13)" . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .科学研究应用

Application 1: Enzymatic Kinetic Resolution

- Summary of the Application : This compound is used as a key intermediate in the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate . This process is crucial for the synthesis of chiral organoselenanes and organotelluranes .

- Methods of Application : The resolution process involves a lipase-catalyzed transesterification reaction . Several reaction conditions were investigated, and the carbamate was resolved by Candida antarctica lipase B (CAL-B), leading to the optically pure ®- and (S)-enantiomers .

- Results or Outcomes : The enzymatic process showed excellent enantioselectivity (E > 200). The ®- and (S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate were easily transformed into the corresponding ®- and (S)-1-(2-aminophenyl)ethanols .

Application 2: Biopharmaceutical Formulations

- Summary of the Application : This compound is used in the lyophilization of pharmaceuticals . Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .

- Methods of Application : The study investigated the interactions between two model proteins, namely, lactate dehydrogenase and myoglobin, and various excipients (mannitol, sucrose, 2-hydroxypropyl-β-cyclodextrin and Tween 80) in the presence of tert-butyl alcohol .

- Results or Outcomes : Both experiments and simulations revealed that tert-butyl alcohol had a detrimental impact on the recovery of the two investigated proteins, and no combination of excipients yielded a satisfactory recovery when the organic solvent was present within the formulation .

Application 3: Synthesis of N-Heterocycles

- Summary of the Application : This compound is used in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

- Methods of Application : The synthesis process involves the use of enantiopure tert-butanesulfinamide, which has emerged as the gold standard among many others over the last two decades .

- Results or Outcomes : The review covers literature from 2010–2020 and provides an overview of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines .

Application 4: Perovskite Solar Cell Applications

- Summary of the Application : This compound is used in the development of hole-transport materials (HTMs) with high hole mobility, which is critical for constructing efficient perovskite solar cells (PSCs) .

- Methods of Application : The study presents a design strategy for improving hole mobility and PSC performance using a stable zinc complex-based HTM .

- Results or Outcomes : Compared to its non-metal counterpart, the zinc complex-based HTM demonstrated a 59.42% increase in hole mobility, resulting in a good perovskite layer with reduced trap-assisted recombination . The power conversion efficiency of the fabricated inverted PSC using this HTM is up to 19.75% .

Application 5: Synthesis of Amines and Their Derivatives

- Summary of the Application : This compound is used in the synthesis of amines and their derivatives via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

- Methods of Application : The synthesis process involves the use of enantiopure tert-butanesulfinamide, which has emerged as the gold standard among many others over the last two decades .

- Results or Outcomes : The review covers literature from 2010–2020 and provides an overview of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines .

Application 6: Biological Applications

- Summary of the Application : This compound is used in the development of coordinative compounds based on unsaturated carboxylates accompanied by other ligands, usually N-based heterocyclic species . The interest in these compounds arises from the valuable antimicrobial and antitumor activities evidenced by some species, as well as from their ability to generate metal-containing polymers suitable for various applications .

- Methods of Application : The study presents an overview of the biological applications of coordinative compounds based on unsaturated carboxylates .

- Results or Outcomes : The review provides an overview of the biological applications of these compounds, highlighting their antimicrobial and antitumor activities, as well as their ability to generate metal-containing polymers .

安全和危害

属性

IUPAC Name |

tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-9(2,3)14-8(13)12-10(4,5)7-11-6/h11H,7H2,1-6H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTDAKYPMOOOKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate | |

CAS RN |

134597-95-8 |

Source

|

| Record name | tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

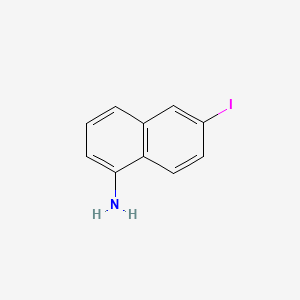

![sodium;4-[(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-[4-(N-methyl-3-sulfoanilino)phenyl]methyl]-2-methoxybenzenesulfonate](/img/structure/B593068.png)

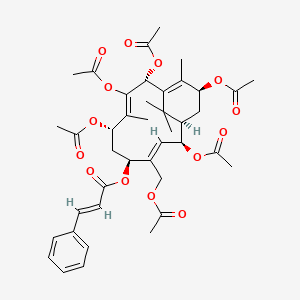

![1H-1,2,4-Triazolo[4,3:1,5]pyrazolo[3,4-c]pyridazine (9CI)](/img/no-structure.png)

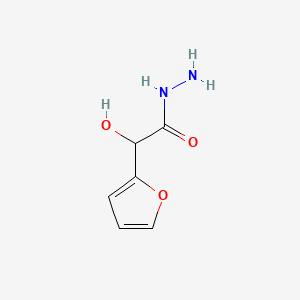

![N-{1-[(2,4-Difluorophenyl)amino]-1-oxo-2-butanyl}-3-methyl-N-phenylbutanamide](/img/structure/B593076.png)